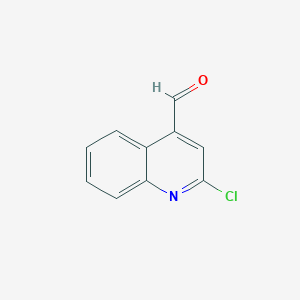

2-Chloroquinoline-4-carbaldehyde

描述

属性

IUPAC Name |

2-chloroquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-5-7(6-13)8-3-1-2-4-9(8)12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUNMHOODSYROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591538 | |

| Record name | 2-Chloroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855613-24-0 | |

| Record name | 2-Chloroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Overview of 2-Chloroquinoline-4-carbaldehyde Synthesis

This compound belongs to the family of chlorinated quinoline aldehydes, which are typically synthesized via formylation and chlorination reactions on quinoline or its derivatives. The preparation methods primarily involve multistep reactions including cyclization, chlorination, and formylation, often employing reagents such as Vilsmeier-Haack reagent, phosphorus oxychloride, and various acetanilide derivatives.

Classical Vilsmeier-Haack Reaction

The most traditional and widely employed method for synthesizing this compound is the Vilsmeier-Haack reaction , which involves the reaction of acetanilide derivatives with Vilsmeier reagent formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

- Reaction Mechanism : The Vilsmeier reagent acts as a chlorinating and formylating agent, enabling simultaneous chlorination at the 2-position and formylation at the 4-position of the quinoline ring.

- Typical Procedure : Acetanilide is treated with the Vilsmeier reagent at controlled temperatures (usually 90–95°C) for extended periods (up to 22 hours). The reaction mixture is then quenched in ice water to precipitate the product.

- Yield : Moderate to good yields are reported, typically around 60–70%.

| Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acetanilide + DMF + POCl3 | 90–95°C, 22 hours | 61 | |

| Acetanilide + DMF + PCl5 (alternative chlorinating agent) | Similar conditions | Moderate |

The reaction is versatile and allows for various substitutions on the acetanilide ring, enabling the synthesis of diverse this compound derivatives.

Alternative Chlorinating Agents

In some studies, phosphorus pentachloride (PCl5) has been successfully used as an alternative to POCl3 in the Vilsmeier reaction, providing a convenient and efficient chlorination and formylation route.

- Advantages : PCl5 can sometimes offer better selectivity or milder reaction conditions.

- Outcome : The method still produces this compound in moderate yields and is considered a reliable alternative.

Oxidation of Corresponding Alcohols or Other Precursors

Another approach involves the oxidation of 2-chloroquinoline-4-methanol or related alcohol precursors to the aldehyde.

- Oxidizing Agents : Silver nitrate in the presence of sodium hydroxide or other mild oxidants.

- Advantages : This method can be useful when the alcohol precursor is readily available or easier to synthesize.

- Limitations : Requires preparation of the alcohol intermediate, potentially increasing the number of steps.

Multicomponent and Cyclization Reactions

Recent advances have explored multicomponent reactions and intramolecular cyclizations to access this compound derivatives efficiently.

- Base-free intramolecular aromatic nucleophilic substitution (SNAr) reactions have been developed to construct the quinoline ring with the aldehyde and chloro substituents in place.

- Multicomponent reactions involving acetanilides, amines, and isocyanides have been reported to yield quinoline aldehydes under mild conditions with good selectivity and yields.

These methods expand the synthetic toolbox for this compound, allowing for structural diversity and functional group tolerance.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The Vilsmeier-Haack reaction remains the cornerstone for synthesizing this compound due to its simplicity and scalability.

- Use of alternative chlorinating agents like PCl5 can optimize reaction conditions depending on substrate sensitivity.

- Multicomponent reactions offer innovative routes for rapid synthesis and functionalization, promising for medicinal chemistry applications.

- Proper control of reaction temperature and time is critical to maximize yield and minimize side reactions.

- Purification typically involves recrystallization or filtration after precipitation in aqueous media.

化学反应分析

Types of Reactions: 2-Chloroquinoline-4-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, such as phenylacetylene, under palladium-catalyzed conditions.

Condensation Reactions: The aldehyde group at the fourth position can participate in condensation reactions with amines and hydrazides to form Schiff bases and hydrazones.

Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems, such as pyrazoloquinolines.

Common Reagents and Conditions:

Palladium(II) chloride (PdCl2): Used in substitution reactions with phenylacetylene.

Acetic Acid: Used as a solvent and catalyst in condensation and cyclization reactions.

Major Products:

2-(Phenylethynyl)quinoline-4-carbaldehyde: Formed from the substitution reaction with phenylacetylene.

Schiff Bases and Hydrazones: Formed from condensation reactions with amines and hydrazides.

科学研究应用

Medicinal Chemistry

1. Antimalarial Research

2-Chloroquinoline-4-carbaldehyde serves as a precursor for the synthesis of various antimalarial agents. Quinoline derivatives have been extensively studied for their ability to combat malaria, particularly in overcoming drug resistance associated with traditional treatments like chloroquine. Research indicates that modifications of this compound can lead to improved efficacy against resistant strains of malaria parasites .

2. Antimicrobial and Anticancer Activities

The compound has shown potential as an antimicrobial agent, with studies demonstrating its activity against various bacterial strains. Additionally, derivatives of this compound are being investigated for anticancer properties, targeting pathways involved in tumor growth and proliferation .

Organic Synthesis

1. Building Block for Complex Molecules

In organic synthesis, this compound is utilized as a building block for constructing complex heterocyclic systems. It can undergo substitution reactions with nucleophiles, condensation reactions with amines to form Schiff bases, and cyclization reactions to create fused heterocyclic compounds .

2. Reaction Pathways

The following table summarizes key reaction pathways involving this compound:

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Chlorine atom substitution with nucleophiles | 2-(Phenylethynyl)quinoline-4-carbaldehyde |

| Condensation | Reaction with amines to form Schiff bases | Schiff bases and hydrazones |

| Cyclization | Formation of fused heterocycles | Pyrazoloquinolines |

Material Science

Quinoline derivatives, including this compound, are being explored in material science for their potential use in organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties imparted by the quinoline structure make these compounds suitable candidates for developing advanced materials in electronics .

Case Studies

Several studies have highlighted the applications of this compound:

- Study on Antimalarial Efficacy : A study evaluated various derivatives of this compound for their antiplasmodial activity against chloroquine-resistant strains. Results indicated that certain modifications enhanced activity significantly compared to traditional quinolines .

- Synthesis of Novel Compounds : Researchers synthesized new derivatives by modifying the aldehyde group and tested them for antimicrobial properties. Several compounds exhibited promising results against resistant bacterial strains .

作用机制

The mechanism of action of 2-Chloroquinoline-4-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of key biological processes. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and topoisomerase IV .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 2-Chloroquinoline-4-carbaldehyde distinguish it from related compounds. Below is a detailed comparison with three analogs:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Differences and Research Findings

Functional Group Reactivity: The aldehyde group in this compound facilitates nucleophilic addition reactions, making it ideal for synthesizing hydrazones (e.g., 4-(2-heterylidenehydrazinyl)-7-chloroquinoline derivatives) . In contrast, 2-Chloro-6-methylpyrimidine-4-carboxylic acid’s carboxylic acid group is more suited for esterification or amidation, common in prodrug design . The chloromethyl group in 2-(Chloromethyl)pyrimidine-4-carbaldehyde offers enhanced reactivity in alkylation or nucleophilic substitution, which is absent in the quinoline-based analog .

Structural Influence on Bioactivity: Substitution at position 4 (quinoline) versus position 3 (quinoline) alters electronic conjugation. Pyrimidine derivatives (e.g., 2-(Chloromethyl)pyrimidine-4-carbaldehyde) exhibit distinct binding affinities due to their smaller aromatic system, often favoring kinase inhibition over quinoline-based antimalarial activity .

Synthetic Accessibility: this compound’s synthesis via IBX oxidation is highly efficient (84% yield) and scalable , whereas pyrimidine analogs may require multi-step routes with lower yields due to steric hindrance from substituents like chloromethyl groups .

Solubility and Stability: Quinoline derivatives generally exhibit lower water solubility than pyrimidines. However, the aldehyde group in this compound improves polarity compared to its methylpyrimidine counterpart . Chloromethyl-substituted pyrimidines are prone to hydrolysis under acidic conditions, limiting their utility in aqueous environments, whereas the chlorine in quinoline analogs offers greater stability .

生物活性

2-Chloroquinoline-4-carbaldehyde is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by research findings and data tables.

Overview of this compound

This compound features a chlorine atom at the second position and an aldehyde group at the fourth position of the quinoline ring. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity. Quinoline derivatives are extensively studied for their roles in medicinal chemistry, particularly as potential therapeutic agents against various diseases.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of key biological processes. Specifically, it is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial replication .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against several bacterial strains using disc diffusion methods. The results showed that compounds synthesized from this derivative demonstrated varying degrees of antibacterial activity, with some exhibiting inhibition zones comparable to established antibiotics .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1 | E. coli | 13.7 ± 0.58 |

| 2 | S. aureus | 12.5 ± 0.45 |

| 3 | P. aeruginosa | 11.0 ± 0.30 |

Antimalarial Activity

In addition to its antibacterial properties, this compound has been investigated for antimalarial activity. A series of quinoline derivatives were synthesized and tested against Plasmodium falciparum, revealing moderate to high antimalarial activities with IC50 values ranging from to . Notably, some derivatives showed greater potency than traditional antimalarial agents like chloroquine.

Table 2: Antimalarial Activity of Quinoline Derivatives

| Compound | IC50 (μg/mL) | % Inhibition at 5 μg/mL |

|---|---|---|

| A | 0.041 | >75% |

| B | 0.46 | >75% |

| C | 15.87 | <25% |

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing new quinoline derivatives based on the structure of this compound demonstrated that modifications at various positions significantly affected antibacterial and antimalarial efficacy .

- Molecular Docking Studies : Molecular docking analyses have shown that these compounds exhibit strong binding affinities for bacterial DNA gyrase, supporting their potential as effective antimicrobial agents .

常见问题

Q. What are the optimal synthetic routes for 2-chloroquinoline-4-carbaldehyde, and how do reaction conditions influence yield and purity?

The synthesis of this compound can be adapted from protocols for analogous quinoline derivatives. Classical methods like the Gould–Jacob or Friedländer reactions may be modified by introducing chlorination and formylation steps. For example, phosphorus pentachloride (PCl₅) has been used to achieve regioselective chlorination in similar systems, though optimization of stoichiometry and temperature is critical to avoid byproducts . Transition metal-catalyzed approaches or green chemistry methods (e.g., ultrasound irradiation) may improve efficiency and reduce hazardous waste . Yield and purity depend on solvent choice, catalyst loading, and post-synthetic purification (e.g., recrystallization or column chromatography).

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Key techniques include:

- NMR spectroscopy : The aldehyde proton (CHO) typically appears as a singlet near δ 10 ppm in H NMR. Chlorine and quinoline ring protons exhibit distinct splitting patterns. C NMR confirms the aldehyde carbon (~190 ppm) and aromatic carbons.

- IR spectroscopy : A strong absorption band near 1700 cm corresponds to the carbonyl (C=O) stretch.

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the chloro and aldehyde substituents . Cross-referencing with computational models (e.g., InChI or SMILES descriptors) enhances structural validation .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts.

- Spill management : Neutralize aldehydes with sodium bisulfite and dispose of waste via approved hazardous channels .

- Storage : Keep in a cool, dry place away from oxidizers and strong bases, as aldehydes are reactive .

Advanced Research Questions

Q. How can regioselectivity challenges in the chlorination of quinoline-4-carbaldehyde derivatives be addressed?

Regioselectivity is influenced by electronic and steric factors. For this compound, directing groups (e.g., the aldehyde at position 4) may polarize the aromatic ring, favoring electrophilic substitution at position 2. Computational tools (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps. Experimental optimization, such as using Lewis acids (e.g., AlCl₃) to stabilize transition states, may enhance selectivity .

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?

- Triangulation : Validate results using multiple techniques (e.g., NMR, X-ray crystallography, and HRMS).

- Reaction monitoring : Use in-situ techniques like FTIR or LC-MS to track intermediates and identify side reactions.

- Control experiments : Test variables (e.g., temperature, catalyst) to isolate factors causing discrepancies.

- Literature comparison : Cross-check with published data for analogous compounds, noting substituent effects on spectral signatures .

Q. How can computational chemistry aid in designing derivatives of this compound for medicinal applications?

- Docking studies : Predict binding affinity to target proteins (e.g., enzymes or receptors) using software like AutoDock.

- QSAR modeling : Correlate structural features (e.g., Cl position, aldehyde reactivity) with biological activity to prioritize synthetic targets.

- Solubility prediction : Calculate partition coefficients (logP) to optimize bioavailability .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

- Heat and mass transfer : Ensure uniform mixing and temperature control in larger reactors to prevent hotspots.

- Purification : Adapt chromatographic methods to industrial-scale techniques (e.g., continuous distillation or crystallization).

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to detect deviations early .

Methodological Best Practices

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Detailed logs : Record exact reagent grades, solvent volumes, and reaction times.

- Error analysis : Report yields as mean ± standard deviation from triplicate trials.

- Spectroscopic data : Include raw files (e.g., NMR FIDs) in supplemental materials for peer review .

Q. What ethical considerations apply when publishing research on this compound?

- Hazard disclosure : Clearly outline risks in the manuscript’s safety section.

- Data integrity : Avoid selective reporting of successful experiments; include failed attempts to guide future work.

- Compliance : Adhere to institutional and journal policies for chemical safety and animal/human studies if applicable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。